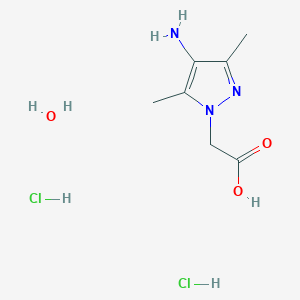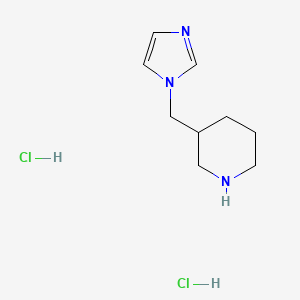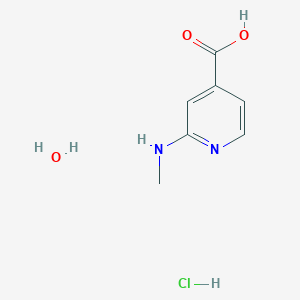![molecular formula C12H17N3O4 B3807730 2-[(2-METHYLIMIDAZOL-1-YL)METHYL]ANILINE CARBONIC ACID HYDRATE](/img/structure/B3807730.png)
2-[(2-METHYLIMIDAZOL-1-YL)METHYL]ANILINE CARBONIC ACID HYDRATE
Übersicht
Beschreibung
2-[(2-Methylimidazol-1-yl)methyl]aniline carbonic acid hydrate is a complex organic compound that features an imidazole ring, a methyl group, and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylimidazol-1-yl)methyl]aniline carbonic acid hydrate typically involves the condensation of 2-methylimidazole with benzylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced monitoring systems helps in maintaining consistent quality and efficiency. The industrial synthesis may also include purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Methylimidazol-1-yl)methyl]aniline carbonic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The imidazole ring and aniline moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole and aniline derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
2-[(2-Methylimidazol-1-yl)methyl]aniline carbonic acid hydrate has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-[(2-Methylimidazol-1-yl)methyl]aniline carbonic acid hydrate involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing various biochemical processes. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also plays a crucial role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
Benzylamine: An aniline derivative that shares structural similarities.
Imidazole: The parent compound of the imidazole family.
Uniqueness
2-[(2-Methylimidazol-1-yl)methyl]aniline carbonic acid hydrate is unique due to its combined structural features, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
carbonic acid;2-[(2-methylimidazol-1-yl)methyl]aniline;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.CH2O3.H2O/c1-9-13-6-7-14(9)8-10-4-2-3-5-11(10)12;2-1(3)4;/h2-7H,8,12H2,1H3;(H2,2,3,4);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGRZBPNCCOZQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CC=CC=C2N.C(=O)(O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[6-(3-fluoro-4-methylphenyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B3807648.png)

![rel-(1S,6R)-3-[(5-methoxy-1H-indol-2-yl)carbonyl]-3,9-diazabicyclo[4.2.1]nonane hydrochloride](/img/structure/B3807666.png)


![2-[1-cyclopentyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3807689.png)


![[(2-Pyrrolidin-1-YL-1,3-thiazol-4-YL)methyl]amine dihydrochloride](/img/structure/B3807701.png)

![{[4-(1,3-dimethyl-1H-pyrazol-5-yl)-5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3807716.png)
![{5-[4-(ethylamino)pyrimidin-2-yl]-2-fluorophenyl}methanol](/img/structure/B3807739.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-phenoxypropan-2-amine](/img/structure/B3807754.png)
